molecular formula C14H12F4 B11944908 Benzonorbornene, 1,2,3,4-tetrafluoro-9-isopropylidene- CAS No. 51716-04-2

Benzonorbornene, 1,2,3,4-tetrafluoro-9-isopropylidene-

Cat. No.: B11944908
CAS No.: 51716-04-2
M. Wt: 256.24 g/mol
InChI Key: MBNUUWWMGXQCCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonorbornene, 1,2,3,4-tetrafluoro-9-isopropylidene- typically involves the fluorination of benzonorbornene derivatives. The reaction conditions often require the use of fluorinating agents such as elemental fluorine (F2) or fluorine-containing compounds under controlled temperatures and pressures to ensure selective fluorination .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar fluorination techniques, with additional steps to purify and isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Benzonorbornene, 1,2,3,4-tetrafluoro-9-isopropylidene- can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include , , and .

    Nucleophilic Substitution: Reagents such as or can be used to replace fluorine atoms with other nucleophiles.

Major Products:

    EAS Reactions: Products include brominated, chlorinated, or nitrated derivatives of the original compound.

    Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds where fluorine atoms are replaced by other functional groups.

Mechanism of Action

The mechanism of action for benzonorbornene, 1,2,3,4-tetrafluoro-9-isopropylidene- involves its interaction with various molecular targets through its fluorinated aromatic rings. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The exact molecular pathways and targets would depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: The presence of four fluorine atoms in benzonorbornene, 1,2,3,4-tetrafluoro-9-isopropylidene- makes it unique compared to its non-fluorinated counterparts.

Properties

CAS No.

51716-04-2

Molecular Formula

C14H12F4

Molecular Weight

256.24 g/mol

IUPAC Name

3,4,5,6-tetrafluoro-11-propan-2-ylidenetricyclo[6.2.1.02,7]undeca-2(7),3,5-triene

InChI

InChI=1S/C14H12F4/c1-5(2)8-6-3-4-7(8)10-9(6)11(15)13(17)14(18)12(10)16/h6-7H,3-4H2,1-2H3

InChI Key

MBNUUWWMGXQCCK-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2CCC1C3=C2C(=C(C(=C3F)F)F)F)C

Origin of Product

United States

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